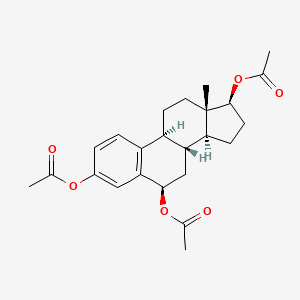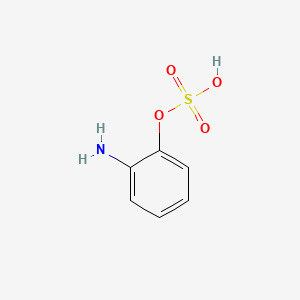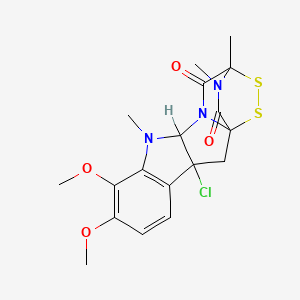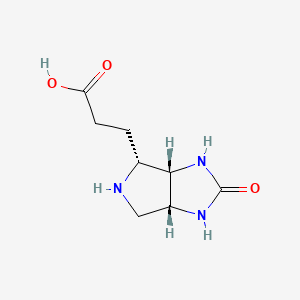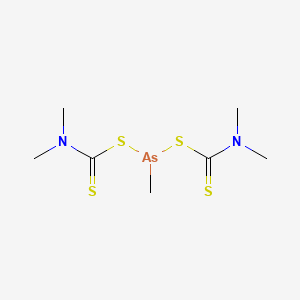
Urbacide
Descripción general
Descripción
Synthesis Analysis
The concept of urbicide has been widely used and modified in such a way that many attributes have been added to it and are applied to numerous examples where its meaning has become unprecise, ambiguous . The author revises the literature on the topic and makes an effort to specify, classify, and measure what its call urban violence .
Molecular Structure Analysis
Urbacide is a chemical compound with the formula C7H15AsN2S4 . The Urbacide molecule contains a total of 28 bonds. There are 13 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, and 2 (thio-) carbamates (aliphatic) .
Physical And Chemical Properties Analysis
Urbacide is a chemical compound with the molecular formula C7H15AsN2S4 . The average mass is 330.389 Da and the monoisotopic mass is 329.933411 Da .
Aplicaciones Científicas De Investigación
- Summary : Urbacide has been applied to describe the violence and destruction caused by criminal organizations in cities . These organizations engage in illicit activities such as drug trafficking, smuggling, piracy, money laundering, corruption, extortion, and homicide, which often result in the capture and destruction of cities or parts of them .
- Methods : These organizations exploit the urban environment for their illicit businesses, capturing and destroying cities or parts of them to obtain illicit profits . This often involves the occupation, control, and reconfiguration of certain urban spaces .
- Results : The impact of these activities is significant, leading to widespread urban violence and destruction .
- Summary : Urbacide can also refer to the eradication of slums, as seen in the case of the City of Buenos Aires .
- Methods : This involves the deliberate destruction or transformation of urban environments, often through aggressive redevelopment or restructuring .
- Results : The result is the displacement of residents and the destruction of their homes and communities .
- Summary : Urbacide can manifest in the form of abandoned neighborhoods with empty houses, as seen in the cases of Querétaro, Monterrey, and Ecatepec in Mexico .
- Methods : This involves the abandonment and neglect of urban areas, leading to the decay and eventual destruction of neighborhoods .
- Results : The result is a loss of community and a decline in the quality of urban life .
- Summary : Urbacide can also refer to urban catastrophes, as seen in the case of Port-au-Prince in Haiti .
- Methods : This involves the destruction of cities due to natural disasters or other catastrophic events .
- Results : The result is widespread destruction and loss of life, as well as long-term impacts on the urban environment .
- Summary : Urbacide has been used to describe 20th-century practices of urban restructuring in the United States .
- Methods : This involves the deliberate wrecking or “killing” of a city, either by direct or indirect means .
- Results : The result is the transformation of the urban environment, often with negative impacts on the urban social experience .
- Summary : The term urbicide has increasingly been used to describe violence specifically directed at the destruction of an urban area, especially after the siege of Sarajevo .
- Methods : This involves the systematic targeting of key buildings and infrastructures, as well as the imposition of regimes of control over the free movement of individuals .
- Results : The result is the widespread destruction of cities and significant loss of life .
Urban Violence by Criminal Organizations
Eradication of Slums
Abandoned Neighborhoods with Empty Houses
Urban Catastrophes
Urban Restructuring
Violence in War
Direcciones Futuras
The evidence suggests that in the Donbas region and the south, Russian forces are systematically destroying infrastructure to take and hold territory . The Russian military will continue to reject the principles of distinction, proportionality, and necessity, aiming to cripple Ukraine’s critical national infrastructure and to weaponize chaos, destruction, and civilian harm .
Propiedades
IUPAC Name |
[dimethylcarbamothioylsulfanyl(methyl)arsanyl] N,N-dimethylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15AsN2S4/c1-8(13-6(11)9(2)3)14-7(12)10(4)5/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDDEJAABOMVCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)S[As](C)SC(=S)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15AsN2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179210 | |
| Record name | Urbacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urbacid | |
CAS RN |
2445-07-0 | |
| Record name | Bis(dimethylthiocarbamylthio)methyl arsine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2445-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urbacid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urbacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | URBACIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/341POS0YBM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



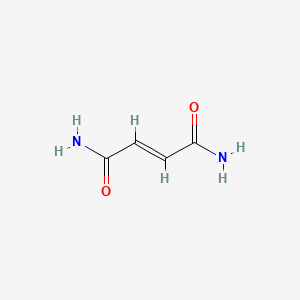
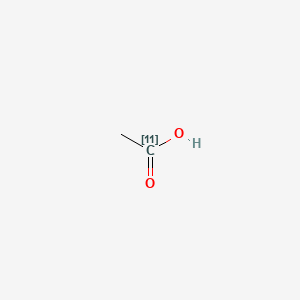
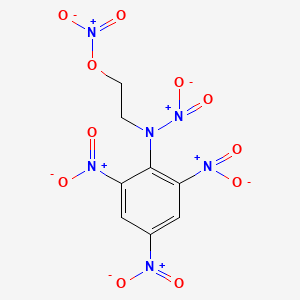
![4-[[Dimethoxyphosphoryl(phenyl)methyl]amino]benzoic acid](/img/structure/B1208550.png)


![N6-[2-[5-(diethylamino)pentan-2-ylamino]-6-methyl-4-pyrimidinyl]-2-methylquinoline-4,6-diamine](/img/structure/B1208556.png)

